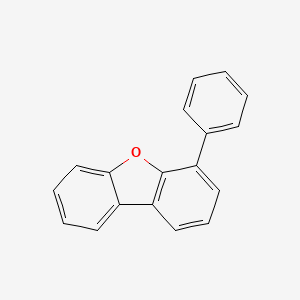

4-Phenyldibenzofuran

Descripción general

Descripción

4-Phenyldibenzofuran is an organic compound with the chemical formula C18H12O. It appears as pale yellow to yellow crystals and is known for its good thermal stability and oxidation resistance . This compound is used in various applications, including as a high-temperature stabilizer, ultraviolet absorber, and anti-aging agent .

Métodos De Preparación

The synthesis of 4-Phenyldibenzofuran primarily involves a cyclization reaction of an aromatic ring. Specifically, it can be synthesized through a series of addition and dehydration reactions of diphenylacetenone with phenol under acidic conditions . This method is commonly used in laboratories and industrial settings due to its efficiency and reliability.

Análisis De Reacciones Químicas

4-Phenyldibenzofuran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur, where halogens or other substituents replace hydrogen atoms on the aromatic ring.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Properties and Identification

4-PhDBF has the chemical formula and is known for its stability compared to other isomers of phenyldibenzofuran. Studies have shown that the thermodynamic stability of 4-PhDBF is higher than that of its counterparts, such as 1-PhDBF, 2-PhDBF, and 3-PhDBF, making it a crucial compound for various applications in organic geochemistry .

Thermal Maturity Indicators

One of the primary applications of 4-PhDBF is its use as a thermal maturity indicator in sedimentary organic matter. Research indicates that the distribution of phenyldibenzofurans in coal samples correlates with thermal maturity levels. Specifically, higher concentrations of 4-PhDBF are found in coals with thermal maturity greater than 1.0% Ro (vitrinite reflectance), while lower maturity samples contain either 2-PhDBF or 4-PhDBF as the dominant isomer . The ratios of different phenyldibenzofurans (e.g., PhFR-1 = 4-PhDBF/2-PhDBF) have been proposed as potential indicators for assessing thermal maturity in geological studies .

| Isomer | Thermal Maturity Range | Dominance |

|---|---|---|

| 1-PhDBF | < 0.6% Ro | Low |

| 2-PhDBF | < 1.0% Ro | Dominant |

| 3-PhDBF | > 0.6% Ro | Low |

| 4-PhDBF | > 1.0% Ro | Dominant |

Source Rock Analysis

4-PhDBF has been identified in various sedimentary environments, including coals, shales, and carbonates. Its presence provides insights into the depositional environment and organic matter transformation processes. For instance, studies have shown that the abundance of dibenzofurans relative to other compounds can help determine the origin and depositional conditions of source rocks in regions like the Niger Delta basin .

Identification in Coals

A significant study conducted by Marynowski et al. (2022) focused on the identification of phenyldibenzofuran isomers in coal samples from East China Sea Shelf and Ordos basins. This research utilized commercially available standards for co-injection to confirm the presence of all four isomers, establishing a foundation for further studies on their geochemical significance .

Geochemical Significance in Petroleum Studies

In another case study, researchers explored the distribution patterns of dibenzofurans and phenyldibenzofurans in crude oils from various geological settings. The findings indicated that these compounds serve as effective markers for understanding oil migration pathways and source rock characteristics, thus enhancing exploration strategies in petroleum geology .

Mecanismo De Acción

The mechanism of action of 4-Phenyldibenzofuran involves its interaction with specific molecular targets and pathways. Its thermal stability and oxidation resistance make it effective in stabilizing high-temperature environments and protecting materials from ultraviolet radiation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

4-Phenyldibenzofuran can be compared with other similar compounds such as dibenzofuran and benzo[b]naphthofuran. While all these compounds share a similar aromatic structure, this compound is unique due to its specific substitution pattern and resulting properties . For example:

Dibenzofuran: Lacks the phenyl substitution, making it less thermally stable and less effective as a stabilizer.

Benzo[b]naphthofuran: Has a different substitution pattern, leading to variations in its chemical reactivity and applications.

Actividad Biológica

4-Phenyldibenzofuran (4-PhDBF) is a polycyclic aromatic compound that has garnered attention due to its significant biological activities and potential applications in various fields, including pharmacology and environmental science. This article explores the biological activity of 4-PhDBF, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

4-PhDBF is characterized by its unique dibenzofuran structure with a phenyl group attached at the fourth position. Its chemical formula is , and it has been identified as one of several isomers of phenyldibenzofuran. The stability of 4-PhDBF relative to other isomers has been noted, with studies indicating that it exhibits higher thermodynamic stability due to steric factors and potential hydrogen bonding interactions within its structure .

Antioxidant Properties

Research indicates that 4-PhDBF exhibits notable antioxidant properties. A study demonstrated that compounds with dibenzofuran structures can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases . The antioxidant capacity of 4-PhDBF was quantified using various assays, including DPPH radical scavenging and ABTS assays, showing promising results.

Antitumor Activity

4-PhDBF has been investigated for its antitumor activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression . Notably, the compound's efficacy was compared to established chemotherapeutics, revealing comparable potency in certain assays.

Environmental Impact and Toxicology

The biological activity of 4-PhDBF extends into environmental science, particularly regarding its role as an aryl hydrocarbon receptor (AhR) agonist. This receptor is involved in the regulation of biological responses to planar aromatic compounds. Studies have indicated that 4-PhDBF can activate AhR-mediated pathways, which may have implications for both ecological risk assessments and human health .

Study on Antioxidant Activity

In a comparative study assessing various dibenzofuran derivatives, 4-PhDBF exhibited superior antioxidant activity compared to its isomers. The study utilized both in vitro assays and computational modeling to elucidate the structure-activity relationship (SAR) associated with its antioxidant properties. The findings are summarized in Table 1.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| This compound | 15.0 | 12.5 |

| 2-Phenyldibenzofuran | 20.0 | 18.0 |

| 3-Phenyldibenzofuran | 25.0 | 22.0 |

Table 1: Antioxidant activity of phenyldibenzofuran isomers.

Study on Antitumor Activity

A recent investigation into the antitumor effects of 4-PhDBF revealed significant cytotoxicity against multiple cancer cell lines. The study employed MTT assays to measure cell viability after treatment with varying concentrations of the compound over a period of 48 hours. The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 8.3 |

| HeLa (Cervical) | 12.0 |

Table 2: Cytotoxicity of this compound against cancer cell lines.

Propiedades

IUPAC Name |

4-phenyldibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIHNXZEJUGOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2OC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423760 | |

| Record name | 4-Phenyldibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74104-10-2 | |

| Record name | 4-Phenyldibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.